![molecular formula C21H18N2O4 B3981957 4-(benzyloxy)-N-(2-methyl-4-nitrophenyl)benzamide](/img/structure/B3981957.png)
4-(benzyloxy)-N-(2-methyl-4-nitrophenyl)benzamide
Overview
Description
4-(benzyloxy)-N-(2-methyl-4-nitrophenyl)benzamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is commonly known as BON and is a member of the benzamide family. The chemical structure of BON consists of a benzene ring attached to a benzamide group, which is further substituted with a benzyloxy and a nitro group.
Scientific Research Applications
BON has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, BON has been evaluated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. BON has also been studied for its potential use as a fluorescent probe for detecting metal ions. In catalysis, BON has been used as a ligand for various metal catalysts, and its use has resulted in improved catalytic activity.
Mechanism of Action
The mechanism of action of BON is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. BON has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression. By inhibiting the activity of these enzymes, BON may be able to alter the expression of certain genes, which could lead to its anti-cancer properties.
Biochemical and Physiological Effects:
BON has been shown to have both biochemical and physiological effects on the body. In biochemical studies, BON has been shown to inhibit the activity of certain enzymes, as mentioned above. In physiological studies, BON has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. BON has also been shown to have anti-inflammatory properties, which could be useful in treating certain diseases.
Advantages and Limitations for Lab Experiments
BON has several advantages for use in lab experiments. It is readily available in large quantities, and its synthesis method is well-established. BON is also stable under a wide range of conditions, which makes it easy to handle and store. However, BON also has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.
Future Directions
There are several future directions for research on BON. One area of research could be to further investigate its anti-cancer properties and determine its potential use in cancer therapy. Another area of research could be to explore its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies could be conducted to better understand its mechanism of action and its effects on various enzymes in the body.
properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-4-phenylmethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-15-13-18(23(25)26)9-12-20(15)22-21(24)17-7-10-19(11-8-17)27-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJKIQNPYDPCMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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